molecular formula C16H12Br2N2O3S B13937405 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid CAS No. 535938-54-6

3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13937405
CAS No.: 535938-54-6
M. Wt: 472.2 g/mol
InChI Key: HSZRAEPOSSQXPG-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C16H12Br2N2O3S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or phosphoric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of hydroxyl or amino derivatives .

Scientific Research Applications

3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 3,5-Dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid is unique due to the presence of both the 4-methylbenzoyl and carbamothioylamino groups.

Properties

CAS No.

535938-54-6

Molecular Formula

C16H12Br2N2O3S

Molecular Weight

472.2 g/mol

IUPAC Name

3,5-dibromo-2-[(4-methylbenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Br2N2O3S/c1-8-2-4-9(5-3-8)14(21)20-16(24)19-13-11(15(22)23)6-10(17)7-12(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,24)

InChI Key

HSZRAEPOSSQXPG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O

Origin of Product

United States

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